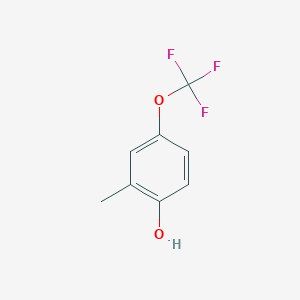

2-Methyl-4-(trifluoromethoxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-4-(trifluoromethoxy)phenol is a chemical compound that belongs to the class of trifluoromethyl ethers. These molecules are of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique physical and electronic properties .

Synthesis Analysis

The synthesis of 2-substituted 4-(trifluoromethyl)phenols, which are closely related to 2-Methyl-4-(trifluoromethoxy)phenol, can be achieved through directed ortho-lithiation followed by reaction with electrophiles. This method provides good to excellent yields and relies on the superior ortho-directing effect of a THP-protected hydroxy group . Another approach for synthesizing aryl trifluoromethyl ethers involves the conversion of phenols to aryl xanthates, followed by O-trifluoromethylation under mild conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and quantum chemical computations. For instance, the electronic structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol was characterized using density functional theory, and its molecular electrostatic potential map, natural bond orbital, and frontier molecular orbitals were analyzed . Similarly, the crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol was determined by X-ray diffraction, revealing the E configuration at the C=N bond and the dihedral angle between the phenyl rings .

Chemical Reactions Analysis

The reactivity of trifluoromethyl phenols with various compounds has been explored. For example, reactions of 2,4,6-tris(trifluoromethyl)phenols with compounds of main group and transition elements have been studied, leading to the formation of different phenoxides . Additionally, the synthesis of 2,6-diformyl-4-trifluoromethylphenol has been reported, involving a copper-mediated trifluoromethylation as a key step .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. For instance, the thermal stability and electrochemical properties of poly-4-[(2-methylphenyl)iminomethyl]phenol were studied, revealing that the polymer exhibits higher stability against thermal decomposition and behaves as a typical semiconductor . Theoretical and experimental investigations of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol provided insights into its structural properties, vibrational frequencies, and non-linear optical (NLO) properties .

Applications De Recherche Scientifique

Catalytic Applications

Catalysis research has explored compounds with structures similar to 2-Methyl-4-(trifluoromethoxy)phenol, particularly in the context of phenol methylation and oxidative transformations. For instance, studies on Cu-Co synergism in catalysts have demonstrated the efficacy of certain complexes in methylation reactions, producing significant yields of o-cresol and 2,6-xylenol, which are crucial for various industrial applications (Mathew et al., 2002). Furthermore, the oxidative transformation of triclosan and chlorophene by manganese oxides has been examined, showing rapid oxidation yielding Mn(II) ions, which has implications for environmental remediation (Zhang & Huang, 2003).

Electrochemical Reduction

The electrochemical reduction of compounds structurally related to 2-Methyl-4-(trifluoromethoxy)phenol has been investigated, revealing insights into microbial methylation and pollutant degradation pathways. Such studies provide a foundation for understanding the environmental fate of these compounds and their potential toxicity (Peverly et al., 2014).

Synthetic Chemistry and Material Science

In synthetic chemistry, protocols for the synthesis of ortho-trifluoromethoxylated aniline derivatives have been developed, showcasing the potential of 2-Methyl-4-(trifluoromethoxy)phenol and its derivatives as synthetic building blocks. These compounds hold promise for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties (Feng & Ngai, 2016).

Environmental Science

The impact of phenolic compounds like 2-Methyl-4-(trifluoromethoxy)phenol on the environment, particularly their transformation and degradation under various conditions, has been a subject of environmental science research. Studies on the oxidative transformation of similar compounds by manganese oxides highlight the role of natural processes in mitigating environmental pollution (Zhang & Huang, 2003).

Sensor Development

Research into the development of sensors utilizing compounds related to 2-Methyl-4-(trifluoromethoxy)phenol has led to the creation of fluorescent Zn(2+) sensors based on the 8-aminoquinoline platform. These sensors exhibit high selectivity and sensitivity, demonstrating the utility of such compounds in analytical chemistry and bioimaging applications (Zhou et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

2-methyl-4-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIXWHAIFDQEDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382579 |

Source

|

| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trifluoromethoxy)phenol | |

CAS RN |

129676-67-1 |

Source

|

| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

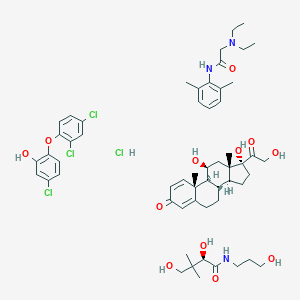

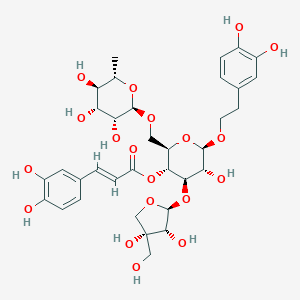

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)

![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)